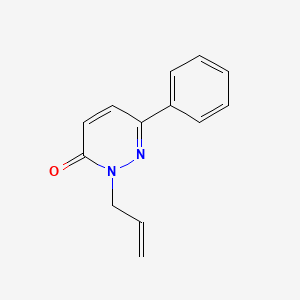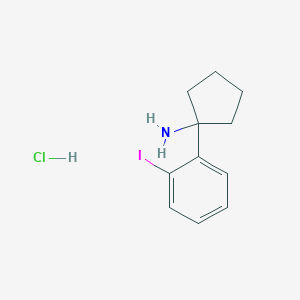
1-(2-Iodophenyl)cyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodophenyl)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamines It is characterized by the presence of an iodophenyl group attached to a cyclopentanamine structure, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenyl)cyclopentanamine hydrochloride typically involves the iodination of phenylcyclopentanamine. One common method includes the reaction of phenylcyclopentanamine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Iodophenyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or benzoic acid derivatives.
Reduction: Formation of 1-phenylcyclopentanamine.
Substitution: Formation of azido or thiol-substituted cyclopentanamines.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)cyclopentanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may enhance binding affinity to certain targets, while the cyclopentanamine structure provides a scaffold for interaction. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodophenyl)cyclopentanamine: Similar structure but with the iodine atom at the para position.
1-Phenylcyclopentanamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness
1-(2-Iodophenyl)cyclopentanamine hydrochloride is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and biological interactions. This positional isomerism can lead to different binding affinities and selectivities compared to its para-substituted counterpart.
Eigenschaften
Molekularformel |
C11H15ClIN |
|---|---|
Molekulargewicht |
323.60 g/mol |
IUPAC-Name |
1-(2-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11;/h1-2,5-6H,3-4,7-8,13H2;1H |
InChI-Schlüssel |
PWTBAYQQUGGSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2I)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


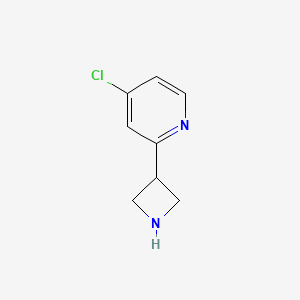
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
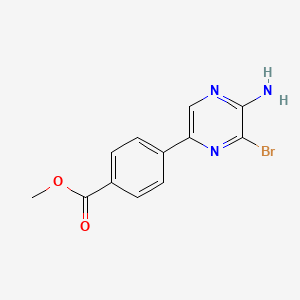
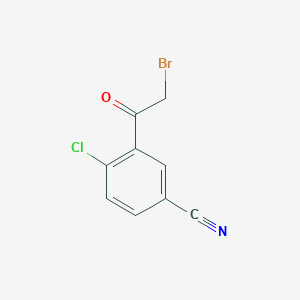


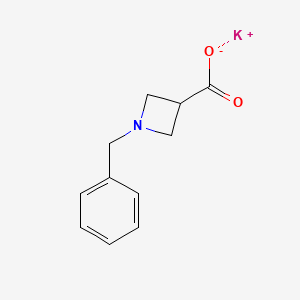
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
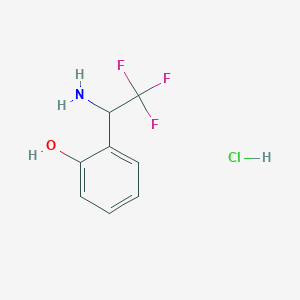
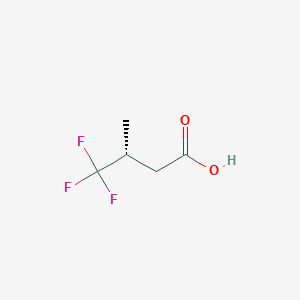
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
